8,9-Dichloro Substitution Enables Distinct GPR52 Binding Compared to E7 (α-Methylene-γ-butyrolactone) and Unsubstituted Benzoxepines
The 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine scaffold provides a fundamentally different binding mechanism to GPR52 compared to the natural product-derived antagonist E7. E7 acts as a covalent, intracellular, allosteric ligand of GPR52 with an IC₅₀ of 12.0 μM, while the benzoxepine-based antagonists (including Comp-43/CAY10786) function as orthosteric or non-covalent antagonists with substantially higher potency [1][2]. Published SAR studies on GPR52 antagonists have identified the benzoxepine core as a privileged scaffold, with the dichloro substitution pattern at positions 8 and 9 being critical for maintaining antagonist activity and specificity . The target compound represents the core amine scaffold from which N-substituted analogs such as Comp-43 (IC₅₀ = 0.63 μM) are derived, enabling distinct binding modes that E7 and other scaffold classes cannot achieve [2].
| Evidence Dimension | GPR52 antagonism potency and mechanism |
|---|---|
| Target Compound Data | Benzoxepine scaffold core; serves as precursor to Comp-43 (IC₅₀ = 0.63 μM) via N-derivatization |
| Comparator Or Baseline | E7 (natural product α-methylene-γ-butyrolactone): IC₅₀ = 12.0 μM, covalent allosteric mechanism |
| Quantified Difference | 19-fold difference in potency (0.63 μM vs 12.0 μM) between benzoxepine-derived antagonist and E7; distinct covalent vs non-covalent binding mechanisms |
| Conditions | GPR52 cAMP functional assay (Comp-43); high-throughput screening (E7) |
Why This Matters
This potency differential and distinct binding mechanism make the benzoxepine scaffold a higher-priority starting point for CNS drug discovery programs targeting GPR52-mediated pathways.
- [1] Meng T, et al. Design and Synthesis Studies of α-Methylene-γ-butyrolactones Antagonists of GPR52. Chin J Org Chem. 2023. View Source
- [2] Wang T, et al. Discovery of the First Druggable GPR52 Antagonist to Treat Huntington's Disease. J Med Chem. 2021;64(2):941-957. View Source
